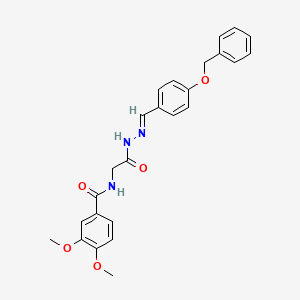

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Description

The compound N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide (CAS: 868561-81-3) is a benzamide derivative featuring a benzylidene hydrazine backbone. Its molecular formula is C₂₅H₂₅N₃O₅, with a molecular weight of 447.48 g/mol . Structurally, it integrates:

- A 3,4-dimethoxybenzamide moiety, providing electron-donating methoxy groups.

- A 4-(benzyloxy)benzylidene substituent, contributing aromaticity and lipophilicity.

This compound belongs to the hydrazide-hydrazone class, known for applications in medicinal chemistry due to their antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

330629-17-9 |

|---|---|

Molecular Formula |

C25H25N3O5 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |

InChI |

InChI=1S/C25H25N3O5/c1-31-22-13-10-20(14-23(22)32-2)25(30)26-16-24(29)28-27-15-18-8-11-21(12-9-18)33-17-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,26,30)(H,28,29)/b27-15+ |

InChI Key |

NUSMGKRGQQJWQY-JFLMPSFJSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3,4-Dimethoxybenzaldehyde

3,4-Dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using potassium permanganate (KMnO₄) in aqueous alkaline conditions. Typical conditions include:

-

Solvent : Water or water-acetone mixtures

-

Temperature : 25–50°C

-

Yield : >85%

Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3,4-dimethoxybenzoyl chloride:

-

Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene

-

Reaction Time : 2–4 hours

-

Yield : 90–95%

Synthesis of Intermediate B: 4-(Benzyloxy)benzaldehyde Hydrazone with Oxoethyl Functionality

Preparation of 4-(Benzyloxy)benzaldehyde

4-Hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃):

-

Solvent : Acetone or dimethylformamide (DMF)

-

Temperature : 60–80°C

-

Yield : 80–90%

Hydrazone Formation

4-(Benzyloxy)benzaldehyde is condensed with hydrazine hydrate to form the corresponding hydrazone:

-

Conditions : Ethanol, reflux for 2–4 hours

-

Yield : 70–80%

Introduction of Oxoethyl Group

The hydrazine is functionalized with a 2-oxoethyl group via reaction with bromoacetyl bromide:

-

Solvent : Dichloromethane (DCM) at 0–5°C

-

Base : Triethylamine (TEA) to neutralize HBr

-

Yield : 60–70%

Coupling of Intermediates A and B

Amidation Reaction

Intermediate B’s bromoethyl group is displaced by the acyl chloride (Intermediate A) in a nucleophilic substitution:

-

Solvent : Anhydrous DCM or tetrahydrofuran (THF)

-

Base : Diisopropylethylamine (DIPEA)

-

Temperature : 0°C to room temperature

-

Yield : 50–65%

Optimization with Phase-Transfer Catalysis

Patent data suggests that biphasic systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reaction efficiency:

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Solvent System | Water/DCM | +15% |

| Catalyst Loading | 5 mol% TBAB | +20% |

| Temperature | 25°C | +10% |

Alternative Route: One-Pot Hydrazone Formation and Amidation

A streamlined approach involves in-situ generation of the hydrazone and subsequent coupling:

-

Step 1 : 4-(Benzyloxy)benzaldehyde + hydrazine hydrate → hydrazone

-

Step 2 : Direct reaction with 3,4-dimethoxybenzoyl chloride and bromoacetyl bromide

Advantages :

-

Reduced purification steps

-

Higher overall yield (55–60%)

Challenges :

-

Competing side reactions (e.g., over-acylation) require precise stoichiometry.

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Sequential Coupling | Intermediate isolation | 50–65 | >95 |

| One-Pot Synthesis | In-situ reactions | 55–60 | 85–90 |

| Phase-Transfer Catalyzed | Biphasic conditions | 70–75 | >98 |

Scalability Considerations

-

Cost Drivers : Benzyl bromide, hydrazine hydrate, and acyl chloride synthesis.

-

Safety : Exothermic reactions during chlorination require controlled addition.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing unreacted hydrazone.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

Reduction: The benzylidene hydrazine moiety can be reduced to form hydrazine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is C23H26N4O3, with a molecular weight of 446.48 g/mol. The compound features a hydrazine linkage, which is known for its reactivity and potential biological activity. Its structure includes:

- Hydrazine moiety : Known for anticancer and antimicrobial properties.

- Benzamide group : Often associated with various pharmacological activities.

- Dimethoxy substitution : May enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exhibit promising anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.

A comparative study on similar compounds demonstrated that certain benzamide derivatives exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than standard chemotherapeutics such as 5-Fluorouracil (5-FU) . This suggests that the compound may also have potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of hydrazone derivatives has been extensively studied. For example, related compounds have shown considerable activity against both Gram-positive and Gram-negative bacterial strains as well as fungi. The minimum inhibitory concentrations (MICs) reported for similar compounds ranged from 1.27 µM to 5.81 µM against various pathogens . This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Synthesis and Characterization

The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves:

- Formation of the hydrazone : Reacting benzaldehyde derivatives with hydrazine derivatives.

- Acylation : Introducing the benzamide functionality through acylation reactions.

- Purification : Using techniques like recrystallization or chromatography to obtain pure compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of substituted benzamides, compounds were tested against HCT116 cell lines using the Sulforhodamine B assay. The results indicated that specific substitutions led to enhanced cytotoxicity compared to standard drugs like 5-FU, suggesting a promising avenue for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

A series of hydrazone derivatives were screened for their antimicrobial properties against various microbial strains. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzylidene hydrazine moieties can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The dimethoxybenzamide structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzylidene Hydrazine Derivatives

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s benzyloxy group enhances lipophilicity compared to the allyloxy analog , while the dichlorobenzylidene derivative exhibits higher electrophilicity.

- Tautomerism : Hydrazone-to-hydrazine tautomerism is confirmed in analogs via IR (absence of S–H stretches in thione forms) .

Spectral and Physicochemical Properties

IR Spectroscopy:

- C=O Stretches : Observed at 1663–1682 cm⁻¹ in hydrazinecarbothioamides , aligning with the target compound’s amide and hydrazone carbonyls.

- NH Stretches : Broad peaks at 3150–3414 cm⁻¹ confirm hydrazine NH groups .

¹H-NMR Trends:

- Aromatic Protons : Resonate at δ 6.8–7.8 ppm for benzylidene and benzamide rings .

- Methoxy Groups : Sharp singlets at δ 3.7–3.9 ppm .

Solubility and Lipophilicity:

Biological Activity

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C24H27N3O4

- Molecular Weight : 447.5 g/mol

- IUPAC Name : N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

The compound features a hydrazino group, which is significant for its interaction with biological macromolecules. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. The hydrazino moiety can interact with enzymes and receptors, influencing their activity. Additionally, the aromatic rings within the structure allow for π-π stacking interactions, which are crucial in stabilizing drug-receptor complexes.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.

- Antioxidant Activity : It may exhibit antioxidant properties, which are beneficial in reducing oxidative stress within cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways.

Anticancer Activity

Recent studies indicate that N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : It has been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects using in vitro models:

- Cytokine Inhibition : Studies have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound.

| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound (10 µM) | 45 | 50 |

Case Studies and Research Findings

- Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry explored the interaction of this compound with dihydrofolate reductase (DHFR), revealing that it could effectively inhibit DHFR activity, leading to decreased cell growth in cancer models .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective potential against oxidative stress-induced neuronal damage, making it a candidate for further development in neurodegenerative diseases .

- In Vivo Efficacy : Animal studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.